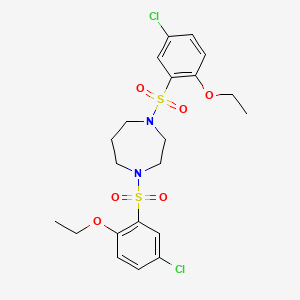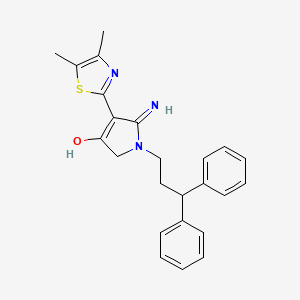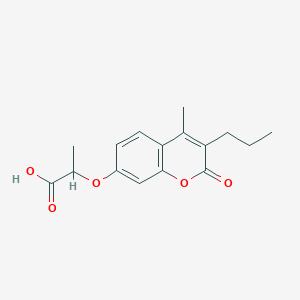
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are known for their diverse applications in medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 5-chloro-2-ethoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines and alcohols.
Hydrolysis: Products include sulfonic acids and amines.
科学的研究の応用
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-1,4-diazepane
- 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-piperazine
- 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-oxazepane
Uniqueness
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane is unique due to its specific substitution pattern and the presence of the diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C21H26Cl2N2O6S2 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
1,4-bis[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Cl2N2O6S2/c1-3-30-18-8-6-16(22)14-20(18)32(26,27)24-10-5-11-25(13-12-24)33(28,29)21-15-17(23)7-9-19(21)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChIキー |
LZWFIKUFCRYQDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107094.png)

![N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15107099.png)
![2-(2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B15107102.png)
![3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole](/img/structure/B15107103.png)

![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15107111.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B15107116.png)
![6-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B15107119.png)
![2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15107124.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B15107130.png)

![{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine](/img/structure/B15107152.png)

